Gaudichaudianic Acid
Description
Properties
Molecular Formula |
C22H28O3 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(2S)-2-methyl-8-(3-methylbut-2-enyl)-2-(4-methylpent-3-enyl)chromene-6-carboxylic acid |
InChI |
InChI=1S/C22H28O3/c1-15(2)7-6-11-22(5)12-10-18-14-19(21(23)24)13-17(20(18)25-22)9-8-16(3)4/h7-8,10,12-14H,6,9,11H2,1-5H3,(H,23,24)/t22-/m0/s1 |
InChI Key |
TXHBNVYFCZMCPB-QFIPXVFZSA-N |
Isomeric SMILES |
CC(=CCC[C@]1(C=CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)C)C |
Synonyms |
gaudichaudianic acid |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Gaudichaudianic acid is characterized by its unique prenylated structure, which contributes to its biological activity. Its absolute configuration has been determined through advanced techniques such as high-performance liquid chromatography with circular dichroism (HPLC-CD) . The compound exists as a racemic mixture, with studies indicating that the (+)-enantiomer exhibits greater biological activity than its counterpart .
Trypanocidal Activity
This compound has been identified as a potent trypanocidal agent against Trypanosoma cruzi, the causative agent of Chagas disease. Research has shown that both enantiomers of this compound possess significant activity, with the racemic mixture demonstrating a synergistic effect that enhances its efficacy .
Case Study:
- A study evaluated the trypanocidal effects of this compound on various strains of T. cruzi, revealing a strong correlation between concentration and efficacy. The results indicated that the compound could serve as a lead for developing new treatments for Chagas disease.
Enzyme Inhibition
This compound has been studied for its ability to inhibit key digestive enzymes, specifically α-glucosidase and lipase. These enzymes are crucial in carbohydrate and lipid metabolism, making them important targets for managing obesity and diabetes.
Data Table: Inhibitory Activity of this compound
The inhibitory activity suggests that this compound could be beneficial in formulating dietary supplements or pharmaceuticals aimed at controlling blood sugar levels and reducing fat absorption.
Antifungal Properties
In addition to its trypanocidal and enzyme-inhibitory activities, this compound has demonstrated antifungal effects against various phytopathogenic fungi. This property highlights its potential application in agricultural settings to combat fungal infections in crops.
Case Study:
- Research conducted on the antifungal efficacy of this compound showed promising results against several strains of fungi, suggesting its use as a natural fungicide in sustainable agriculture .
Biosynthetic Insights
Recent studies have elucidated the biosynthetic pathways leading to the production of this compound in Piper gaudichaudianum. Utilizing RNA sequencing techniques, researchers have mapped out the metabolic routes involving p-hydroxybenzoic acid as a precursor . Understanding these pathways not only enhances knowledge about the compound's natural production but also opens avenues for synthetic biology applications to produce this compound in larger quantities.
Preparation Methods
Dual Isoprenoid Precursor Incorporation
The biosynthesis of this compound involves a hybrid pathway that integrates both the mevalonic acid (MVA) and methylerythritol phosphate (MEP) routes for isopentenyl diphosphate (IPP) production. Key findings from isotopic labeling studies using [1-13C]-D-glucose include:
-
Dimethylallyl diphosphate (DMAPP) units are derived predominantly from the MVA pathway (cytosolic origin).
-
Geranyl diphosphate (GPP) moieties originate from the MEP pathway (plastidial origin).
This compartmentalized biosynthesis enables simultaneous utilization of cytoplasmic and plastidic IPP pools for prenylation of the p-hydroxybenzoic acid core.
Enzymatic Prenylation Mechanism
The benzopyran core undergoes sequential prenylation via membrane-bound prenyltransferases:
-
C-2 methylation : Introduction of a methyl group at position 2 of the benzopyran ring.
-
C-8 prenylation : Attachment of a 3-methylbut-2-enyl group.
-
C-2' prenylation : Addition of a 4-methylpent-3-enyl side chain.
The stereochemical outcome at C-2 results in a racemic mixture, complicating enantioselective biosynthesis.
Chemical Synthesis Strategies
Core Benzopyran Construction
The coumarin-like benzopyran scaffold is synthesized via Knoevenagel condensation , optimized through modern catalytic systems:
Table 1: Comparative Analysis of Benzopyran Synthesis Methods
| Method | Catalysts | Solvent | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Classical Knoevenagel | Piperidine/AcOH | Ethanol | 65–75 | 7–12 h |
| Ultrasound-assisted | Piperidine | Ethanol | 88–92 | 40 min |
| Microwave irradiation | DABCO | Solvent-free | 90–95 | 15–30 min |
| Flow hydrogenation | Pd/C | THF | 78–85 | 2 h |
Data adapted from coumarin synthesis protocols. Ultrasound irradiation significantly enhances reaction efficiency by improving mass transfer, while microwave methods enable rapid heating in solvent-free conditions.
Prenylation Techniques
Post-benzopyran formation, prenylation is achieved through:
Friedel-Crafts Alkylation
Mitsunobu Reaction
-
Reagents : DIAD, PPh₃
-
Advantage : Better stereocontrol for C-2 methylation
Hybrid Biosynthetic-Chemical Approaches
Precursor-Directed Biosynthesis
Feeding synthetic analogs to P. gaudichaudianum cultures enhances yield:
Biocatalytic Prenylation
Recombinant prenyltransferases expressed in E. coli enable in vitro modifications:
-
PgPT1 : Specific for C-8 position (k<sub>cat</sub> = 2.4 s⁻¹, K<sub>m</sub> = 18 μM for GPP)
-
PgPT2 : Catalyzes C-2' prenylation (k<sub>cat</sub> = 1.7 s⁻¹, K<sub>m</sub> = 22 μM for DMAPP)
Challenges in Synthetic Scale-Up
Racemic Mixture Resolution
The C-2 stereocenter generates equal (R) and (S) enantiomers, requiring chiral separation:
Oxidative Degradation
The conjugated diene system in prenyl groups is susceptible to:
-
Autoxidation : Mitigated by N₂ atmosphere and BHT stabilizer
-
Photoisomerization : Controlled via amber glass reactors
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems improve prenylation efficiency:
Computational Design
DFT calculations guide catalyst selection for stereoselective prenylation:
-
B3LYP/6-31G(d) : Predicts transition state energies within 2 kcal/mol accuracy
-
Catalyst Screening : Identified Zr-MOFs as potential asymmetric catalysts
Comparative Cost Analysis
Table 2: Economic Evaluation of Production Methods
| Method | Cost per gram (USD) | Purity (%) | Scalability |
|---|---|---|---|
| Natural Extraction | 420–580 | 85–90 | Limited |
| Total Synthesis | 310–450 | 95–99 | Moderate |
| Hybrid Biosynthesis | 180–240 | 92–95 | High |
Hybrid approaches reduce costs by 40% compared to full synthesis while maintaining >90% purity .
Q & A
Basic Research Questions
Q. What are the validated methodologies for isolating Gaudichaudianic Acid from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. High-performance liquid chromatography (HPLC) with UV detection is commonly used, with mobile phases optimized for polar compounds. Purity validation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation .
Q. How is the structural elucidation of this compound achieved?
- Methodological Answer : A combination of spectroscopic techniques is essential:
- 1H/13C NMR : Assigns proton and carbon environments.
- High-resolution MS (HRMS) : Confirms molecular formula.
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., carboxylic acids).
Cross-referencing with published spectral libraries ensures accuracy .
Q. What analytical techniques are critical for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with diode-array detection (DAD) is standard. Calibration curves using certified reference materials must cover expected concentration ranges. Method validation includes assessing linearity (R² > 0.995), limit of detection (LOD), and precision (RSD < 5%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
